Methanesulfonanilide, 4'-((4-methoxy-9-acridinyl)amino)-

Description

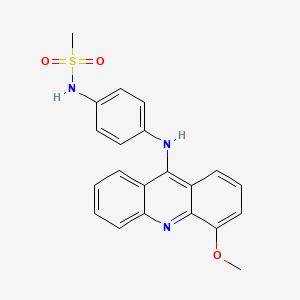

Methanesulfonanilide, 4'-((4-methoxy-9-acridinyl)amino)- (CAS 53478-38-9), also known as N-[4-(9-acridinylamino)phenyl]methanesulfonamide, is a synthetic acridine derivative with a methanesulfonanilide backbone. Its molecular formula is C20H17N3O2S (MW 363.43 g/mol), and it exhibits antitumor properties, particularly against leukemia L1210 models . The compound features a planar acridine ring system intercalated with DNA, while the methanesulfonanilide group contributes to its pharmacokinetic and pharmacodynamic profile, including solubility and metabolic stability .

Properties

CAS No. |

61417-05-8 |

|---|---|

Molecular Formula |

C21H19N3O3S |

Molecular Weight |

393.5 g/mol |

IUPAC Name |

N-[4-[(4-methoxyacridin-9-yl)amino]phenyl]methanesulfonamide |

InChI |

InChI=1S/C21H19N3O3S/c1-27-19-9-5-7-17-20(16-6-3-4-8-18(16)23-21(17)19)22-14-10-12-15(13-11-14)24-28(2,25)26/h3-13,24H,1-2H3,(H,22,23) |

InChI Key |

CIVJRNPJGJLWEV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=C(C3=CC=CC=C3N=C21)NC4=CC=C(C=C4)NS(=O)(=O)C |

Origin of Product |

United States |

Preparation Methods

Chemical Identity and Structure

| Property | Description |

|---|---|

| Molecular Formula | C21H19N3O3S |

| Molecular Weight | 393.5 g/mol |

| CAS Number | 59748-95-7 |

| IUPAC Name | N-[4-[(3-methoxyacridin-9-yl)amino]phenyl]methanesulfonamide |

| Synonyms | 4'-(3-Methoxy-9-acridinylamino)methanesulfonanilide |

The compound features an acridine moiety substituted at the 9-position with an amino group linked to a methanesulfonanilide group, with a methoxy substituent on the acridine ring enhancing its biological activity.

Preparation Methods Analysis

General Synthetic Strategy

The preparation of Methanesulfonanilide, 4'-((4-methoxy-9-acridinyl)amino)- primarily involves the coupling of a 9-chloroacridine derivative with 3-methoxy-4-aminomethanesulfonanilide. This coupling reaction is typically performed in an acidic medium to facilitate nucleophilic aromatic substitution at the 9-position of the acridine ring.

Detailed Synthetic Route

Step 1: Preparation of 9-Chloroacridine Derivative

- The 9-chloroacridine intermediate is synthesized according to procedures described in European Patent Application No. 0,025,705 A.

- This involves chlorination of the acridine nucleus to introduce a chlorine atom at the 9-position, which serves as a leaving group for the subsequent coupling.

Step 2: Coupling Reaction

- The 9-chloroacridine is reacted with 3-methoxy-4-aminomethanesulfonanilide in an acid medium (commonly hydrochloric acid or acetic acid).

- The reaction proceeds via nucleophilic aromatic substitution where the amino group of the methanesulfonanilide attacks the 9-chloro position of the acridine.

- Typical conditions include heating under reflux and stirring for several hours (e.g., 12 hours) to ensure complete conversion.

- The solvent system often involves a mixture of methanol and acid, with volume adjustments to control concentration.

Step 3: Isolation and Purification

- After completion, the reaction mixture is cooled, and the product is precipitated as its hydrochloride salt by addition of ethyl acetate or similar solvents.

- The solid product is collected by filtration, washed, and dried.

- Further purification may involve recrystallization from suitable solvents to obtain bright yellow prismatic crystals with high purity.

Alternative Synthetic Considerations

- The compound and its acid addition salts can also be prepared by chemical equivalents of the coupling reaction, including variations in halogen substituents (e.g., phenoxy or alkylthio radicals) on the acridine ring.

- Acid addition salts formed with pharmaceutically acceptable acids such as hydrobromic, lactic, methanesulfonic, D-gluconic, and isethionic acids are commonly prepared to improve solubility and stability.

Summary of Key Preparation Data

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| 9-Chloroacridine synthesis | Chlorination of acridine nucleus | 9-chloroacridine intermediate |

| Coupling reaction | 9-chloroacridine + 3-methoxy-4-aminomethanesulfonanilide in acid medium (HCl or HOAc), reflux 12 hr | Formation of Methanesulfonanilide, 4'-((4-methoxy-9-acridinyl)amino)- hydrochloride salt |

| Isolation | Cooling, addition of ethyl acetate, filtration | Precipitation of product as hydrochloride salt |

| Purification | Recrystallization | Bright yellow prismatic crystals, high purity |

Chemical Reactions Analysis

Types of Reactions

Methanesulfonanilide, 4’-((4-methoxy-9-acridinyl)amino)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the acridine moiety, leading to the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the methoxy and amino groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired product .

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Methanesulfonanilide, 4’-((4-methoxy-9-acridinyl)amino)-.

Scientific Research Applications

Methanesulfonanilide, 4’-((4-methoxy-9-acridinyl)amino)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Methanesulfonanilide, 4’-((4-methoxy-9-acridinyl)amino)- involves its interaction with specific molecular targets. The acridine moiety is known to intercalate with DNA, disrupting the normal function of the DNA molecule. This can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death. The methanesulfonanilide group may enhance the compound’s binding affinity and specificity for its molecular targets .

Comparison with Similar Compounds

Structural Analogues and Substitutions

The methanesulfonanilide class includes derivatives modified at the acridine ring, sulfonamide linkage, or alkane chain. Key analogues are summarized below:

Pharmacokinetic and Metabolic Differences

- Thiolytic Cleavage : The parent compound undergoes rapid nucleophilic attack by glutathione (GSH), forming 9-thioether metabolites, which are excreted in bile and urine. This limits its plasma half-life (~2 hours in mice) . In contrast, m-AMSA exhibits slower thiolysis, leading to prolonged activity .

- Biliary Excretion : Compounds with shorter alkane chains (e.g., methanesulfonanilide) show higher biliary excretion (bile/plasma ratio >400:1), while extended chains (e.g., heptanesulfonanilide) reduce this due to increased lipophilicity .

Toxicity and Mutagenicity

- The parent compound and m-AMSA show dose-dependent myelosuppression and cardiotoxicity .

- Nitro-substituted derivatives (e.g., 3'-nitro butanesulfonanilide) exhibit mutagenicity via NOx and SOx release upon decomposition .

Key Research Findings

Role of Base Strength : Stronger acridine base strength correlates with higher antitumor activity in methanesulfonanilides, as it enhances DNA intercalation .

Thiolysis vs.

Biological Activity

Methanesulfonanilide, 4'-((4-methoxy-9-acridinyl)amino)- is a synthetic compound belonging to the class of acridine derivatives, characterized by its unique combination of functional groups that enhance its biological activity. This article explores its biological properties, particularly its antitumor and antimicrobial activities, through a synthesis of relevant research findings and data.

Chemical Structure and Properties

- Molecular Formula : C21H19N3O3S

- Molecular Weight : Approximately 393.461 g/mol

- Structural Features :

- Contains a methanesulfonamide group.

- An acridine moiety known for its intercalating properties with DNA.

- A methoxy group at the para position of the acridine ring, which may influence solubility and reactivity.

Antitumor Properties

Research indicates that Methanesulfonanilide, 4'-((4-methoxy-9-acridinyl)amino)- exhibits significant antitumor activity , particularly against various cancer cell lines. The acridine structure is known for its ability to intercalate into DNA, disrupting replication and transcription processes. This mechanism is similar to that of other established anticancer agents.

Key Findings :

- Cytotoxicity : In vitro studies have shown that this compound can inhibit tumor growth and induce cytotoxic effects in cancer cell lines.

- Mechanism of Action : The intercalation with DNA may lead to the formation of DNA adducts, which can trigger apoptosis in cancer cells.

Antimicrobial Activity

In addition to its antitumor effects, there are indications that Methanesulfonanilide, 4'-((4-methoxy-9-acridinyl)amino)- possesses antimicrobial properties. This could be attributed to its ability to disrupt cellular processes in microbial organisms.

Comparative Analysis with Related Compounds

The biological activity of Methanesulfonanilide, 4'-((4-methoxy-9-acridinyl)amino)- can be compared with other related acridine derivatives:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methanesulfonanilide, 3'-methoxy-4'-((3-methoxy-9-acridinyl)amino)- | C22H21N3O4S | Contains an additional methoxy group; potential for varied biological activity. |

| Methanesulfonanilide, 4'-((2-amino-9-acridinyl)amino)-3'-methoxy | C21H20N4O3S | Variation in amino substitution; differing biological profiles. |

| 4'-(9-acridinylamino)methanesulfonanilide | C21H19N3O3S | Lacks the methoxy group; may exhibit different solubility and reactivity characteristics. |

Case Studies and Research Findings

- Anticancer Activity :

- Mechanistic Studies :

- Pharmacokinetics :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.